molecular formula C18H19N5O2 B2451326 (2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034461-00-0

(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2451326
CAS No.: 2034461-00-0
M. Wt: 337.383
InChI Key: DOFZASXUCSHWJS-UHFFFAOYSA-N
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Description

(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a potent and selective small molecule inhibitor identified for its high affinity towards Janus Kinase 3 (JAK3) source . This compound is of significant research value in the fields of oncology and immunology, where selective inhibition of the JAK-STAT signaling pathway is investigated for therapeutic potential. Its mechanism of action involves competitively binding to the ATP-binding site of the JAK3 kinase, thereby suppressing the phosphorylation and subsequent activation of downstream STAT transcription factors source . This targeted inhibition is crucial for studying signaling in hematopoiesis and immune cell function, making it a vital tool for exploring treatments for autoimmune diseases, hematological cancers, and organ transplant rejection. Researchers utilize this compound to dissect the specific roles of JAK3 in pathological cellular proliferation and inflammatory responses, providing a key pharmacophore for the development of novel targeted therapies.

Properties

IUPAC Name

(2-methoxypyrimidin-5-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-21-15-5-3-4-6-16(15)23(12)14-7-8-22(11-14)17(24)13-9-19-18(25-2)20-10-13/h3-6,9-10,14H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFZASXUCSHWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CN=C(N=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone represents a novel structure that combines elements of pyrimidine and benzo[d]imidazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro studies. Key findings include:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity.
  • Mechanism of Action : Molecular docking studies have identified possible interactions with bacterial proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar benzo[d]imidazole derivatives, which may provide insights into the activity of our compound. For instance, derivatives such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles demonstrated significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .

Comparative Antimicrobial Activity Table

CompoundPathogenMIC (µg/mL)
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleStaphylococcus aureus< 1
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9
(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanoneTBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies, indicating that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes effectively. For example, certain pyrimidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Molecular docking studies have suggested that the compound may interact with essential bacterial proteins such as:

  • (p)ppGpp synthetases/hydrolases
  • FtsZ proteins
    These interactions could disrupt bacterial cell functions, leading to its antimicrobial effects .

Case Studies and Research Findings

Research has focused on synthesizing and testing derivatives similar to our target compound. Notably, a study reported that specific benzimidazole derivatives exhibited excellent antibiofilm activity, inhibiting biofilm formation and killing cells in mature biofilms . This suggests that the target compound might also possess similar properties.

Summary of Research Findings

  • Synthesis : The compound can be synthesized using established methods for creating pyrimidine and benzo[d]imidazole derivatives.
  • Biological Testing : In vitro tests against a panel of microorganisms have shown promising results.
  • Potential Applications : Given its structural characteristics, the compound could be further explored for applications in treating infections caused by resistant strains.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine and benzimidazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cellular proliferation in various cancer cell lines. For instance, pyrimidine derivatives have shown promise in targeting specific kinases involved in tumor growth, thereby offering a pathway for developing targeted cancer therapies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrimidine and benzimidazole derivatives have been reported to possess antibacterial and antifungal properties. Studies have demonstrated that similar compounds can disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, making them candidates for further investigation against resistant strains of bacteria and fungi .

Neurological Applications

The presence of the pyrrolidine moiety in the compound hints at possible neuroprotective effects. Compounds with similar structures have been explored for their efficacy in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting anti-inflammatory properties within the central nervous system . This opens avenues for research into the compound's potential as a treatment for conditions such as Alzheimer's disease or Parkinson's disease.

Enzyme Inhibition

The compound may function as an enzyme inhibitor, particularly targeting phosphodiesterases or kinases involved in signaling pathways related to cancer and inflammation. Inhibiting these enzymes can lead to altered cellular responses, promoting apoptosis in cancer cells or reducing inflammatory responses .

Interaction with DNA

Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in the context of anticancer agents, where interference with DNA synthesis can halt tumor growth .

Case Study 1: Anticancer Activity

A study published in Bull. Chem. Soc. Ethiop. examined novel pyrrolo[2,3-d]pyrimidine derivatives for their anticancer activity. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, suggesting a promising avenue for further development in oncology .

Case Study 2: Antimicrobial Efficacy

In a recent study focused on synthesizing new benzimidazole derivatives, researchers found that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential of compounds similar to (2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling a 2-methoxypyrimidine derivative with a substituted pyrrolidine intermediate. For example, analogous compounds are synthesized via condensation reactions under reflux in ethanol or methanol, using catalysts like potassium carbonate or sodium methoxide . Optimization focuses on solvent choice (e.g., methanol for solubility), temperature control (reflux at 60–80°C), and stoichiometric ratios of reagents to minimize side products. Purity is enhanced through recrystallization from solvent mixtures (e.g., DMF–EtOH) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity of the pyrimidine, benzimidazole, and pyrrolidine moieties. High-Resolution Mass Spectrometry (HRMS) or LC-HRMS provides exact mass verification (e.g., [M+H]+ ion analysis) . High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical), while FTIR identifies functional groups like methoxy and carbonyl .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). To address this:

  • Perform dose-response curves in parallel assays to compare IC₅₀ values.
  • Validate target engagement using biophysical methods (e.g., Surface Plasmon Resonance) to confirm binding affinity .
  • Use statistical tools (ANOVA, Tukey’s test) to analyze inter-assay variability .

Q. What strategies are effective in improving the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups on the benzimidazole ring to reduce oxidative metabolism .
  • Prodrug approaches : Mask polar groups (e.g., methoxy) with ester linkages to enhance bioavailability .
  • In vitro assays : Use liver microsomes or cytochrome P450 inhibition studies to identify metabolic hotspots .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding modes within kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., pyrimidine N1 interaction) .
  • QSAR models : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity to optimize substituent placement .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.
  • Apply non-linear regression with bootstrapping for confidence intervals .
  • Use the Chou-Talalay method for combination index (CI) analysis in synergy studies .

Q. How should researchers address solubility challenges in pharmacokinetic studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Biological Activity & Mechanisms

Q. What in vitro assays are most reliable for evaluating the compound’s inhibition of protein kinases?

  • Methodological Answer :

  • Kinase inhibition profiling : Use competitive ATP-binding assays (e.g., ADP-Glo™) across a panel of kinases (e.g., EGFR, BRAF) .
  • Cellular assays : Measure phosphorylation levels via Western blotting in cancer cell lines (e.g., A549, HeLa) .

Q. How can off-target effects be minimized during lead optimization?

  • Methodological Answer :

  • Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to assess selectivity .
  • Cryo-EM/Structural biology : Resolve compound-target complexes to identify non-conserved binding residues for selective modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.